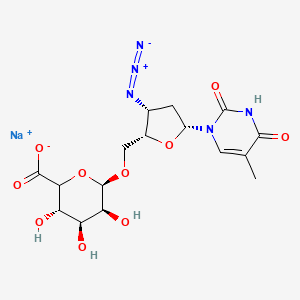
Fluoresceinyl Gabazine, Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoresceinyl Gabazine, Bromide is a chemical compound with the CAS Registry number 1024389-03-4 . It is not classified as a hazardous compound . It is used as an intermediate in the production of other chemicals . The IUPAC name for this compound is 4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9’-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid bromide .
Molecular Structure Analysis
The molecular formula of Fluoresceinyl Gabazine, Bromide is C35H28BrN5O5S . The molecular weight is 710.59600 . The structure includes a benzofuran and a xanthene ring, which are connected by a spiro linkage .Aplicaciones Científicas De Investigación
Biomedical Imaging
Fluoresceinyl Gabazine, Bromide: is extensively used in biomedical imaging due to its fluorescent properties. It allows for the visualization of cellular components and processes with high sensitivity and specificity . This compound can be used to track the movement of molecules within cells, observe the interaction between different cellular components, and monitor physiological changes in real time.
Environmental Monitoring
In environmental science, Fluoresceinyl Gabazine, Bromide serves as a sensitive probe for detecting pollutants and toxins. Its high fluorescence intensity makes it an ideal candidate for tracing the presence of harmful substances in water and soil, aiding in the assessment of environmental health and the detection of potential hazards .
Food Safety Analysis
The compound’s selectivity and non-toxic nature make it suitable for use in food safety analysis. It can be employed to detect the presence of contaminants or adulterants in food products, ensuring compliance with safety standards and protecting public health .
Disease Diagnosis
Fluoresceinyl Gabazine, Bromide: can be used in the diagnosis of diseases by highlighting specific biomarkers associated with pathological conditions. Its ability to bind selectively to target molecules enables the identification and quantification of disease indicators, facilitating early diagnosis and treatment .
Theranostics
Theranostics, which combines therapy and diagnostics, is another field where Fluoresceinyl Gabazine, Bromide shows promise. It can be used to develop systems that not only diagnose a disease but also deliver therapeutic agents to the affected area, allowing for targeted treatment .
Molecular Biology Research
In molecular biology, this compound is used as a tool for studying gene expression, protein interactions, and other fundamental biological processes. Its fluorescent properties enable researchers to observe and measure these processes with great precision, contributing to our understanding of life at the molecular level .
Mecanismo De Acción
Target of Action
Fluoresceinyl Gabazine, Bromide is primarily a fluorescent GABA receptor antagonist . The primary targets of this compound are the GABA receptors , which are the major inhibitory neurotransmitters in the brain .
Mode of Action
Fluoresceinyl Gabazine, Bromide interacts with its targets, the GABA receptors, by blocking their function . This blocking action prevents the inhibitory effects of GABA, leading to increased neuronal activity .
Biochemical Pathways
The compound affects the GABAergic pathways in the brain. By blocking the GABA receptors, Fluoresceinyl Gabazine, Bromide disrupts the normal inhibitory function of these pathways, leading to increased neuronal activity . The downstream effects of this disruption can vary, but they generally involve changes in neuronal signaling and potentially, the onset of seizures .
Result of Action
The molecular and cellular effects of Fluoresceinyl Gabazine, Bromide’s action primarily involve changes in neuronal activity. By blocking the inhibitory effects of GABA receptors, this compound can increase neuronal firing, potentially leading to seizures or other neurological effects .
Propiedades
IUPAC Name |
4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELVZAWJROADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28BrN5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747796 |
Source


|
| Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoresceinyl Gabazine, Bromide | |
CAS RN |
1024389-03-4 |
Source


|
| Record name | 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

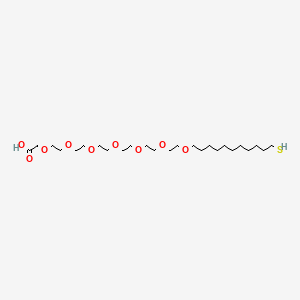
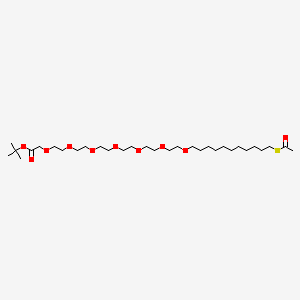
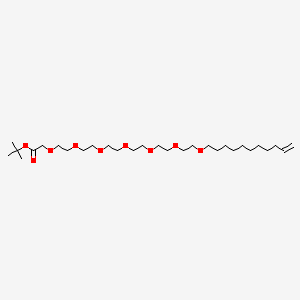

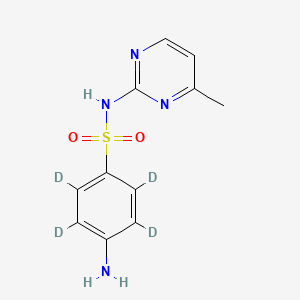

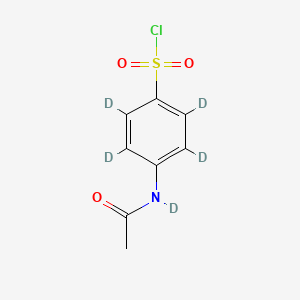
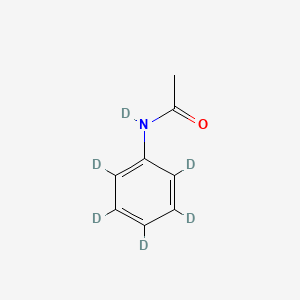
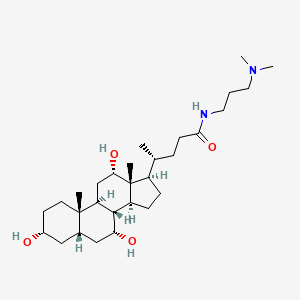

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)
